2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one
Description
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6H-purin-6-one is a purine derivative characterized by a bicyclic purinone core (imidazole fused with pyrimidine) substituted at the 9-position with a 2-chlorobenzyl group and an amino group at position 2 . Its synthesis involves nucleophilic substitution of 2-chlorobenzyl chloride onto a purinone precursor under basic conditions (NaHCO₃), as described by Szarek et al. (1985) .
Properties
CAS No. |
17756-37-5 |
|---|---|
Molecular Formula |
C12H10ClN5O |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
2-amino-9-[(2-chlorophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H10ClN5O/c13-8-4-2-1-3-7(8)5-18-6-15-9-10(18)16-12(14)17-11(9)19/h1-4,6H,5H2,(H3,14,16,17,19) |
InChI Key |
AYGAOWACJNFQGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C2N=C(NC3=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Direct Alkylation of Purine Derivatives
- Starting Material : 6-Chloropurine or 2-aminopurine.
- Chlorobenzylation : Reacting with 2-chlorobenzyl halides (e.g., chloride or bromide) under basic conditions (NaH, K₂CO₃) in polar aprotic solvents (DMF, THF).
- Example:
6-Chloropurine + 2-chlorobenzyl chloride → Alkylated intermediate
- Example:
- Amination : Subsequent treatment with ammonia or methylamine in ethanol/water mixtures introduces the amino group at position 2.
Route 2: Phase-Transfer Catalyzed Alkylation
- Reagents : 2-Chlorobenzyl chloride, tetrabutylammonium hydrogensulfate (TBAHS).
- Conditions : Biphasic solvent system (toluene/water), 60–80°C, 12–24 hours.
- Yield : 45–60% after purification by column chromatography.
Optimized Reaction Conditions
Key parameters influencing yield and purity:
| Parameter | Optimal Value | Impact on Synthesis |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate alkylation but risk side reactions. |
| Solvent | THF/DMF (anhydrous) | Enhances nucleophilicity of purine N9. |
| Base | NaH or K₂CO₃ | Facilitates deprotonation for alkylation. |
| Catalyst | TBAHS | Improves interfacial reactivity in biphasic systems. |
Structural and Spectral Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 17756-37-5 | |
| Molecular Formula | C₁₂H₁₀ClN₅O | |
| Molecular Weight | 275.69 g/mol | |
| ¹H NMR (CDCl₃) | δ 8.75 (s, 1H), 7.45–7.30 (m, 4H) |
Challenges and Solutions
- Regioselectivity : Competing alkylation at N7 vs. N9 addressed using sterically hindered bases (e.g., DBU).
- Hydrolysis Sensitivity : Acidic conditions degrade the amide bond; neutral pH maintained during workup.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|
| Direct Alkylation | 55–65 | 95–98 | Short reaction time (8–12 hours) |
| Phase-Transfer Catalysis | 45–60 | 97–99 | Scalability for industrial production |
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydropurinone structure to a fully reduced purine.
Substitution: The amino and chlorobenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced purine analogs.
Scientific Research Applications
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can modulate cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the 9-Position
The 9-position of the purinone scaffold is critical for modulating pharmacological activity. Below is a comparative analysis of key derivatives:
Key Observations:
- Electron-Withdrawing vs.
- Steric Effects : Bulky substituents like benzyl () or 2-methylbutyl () may reduce binding affinity to viral thymidine kinases, whereas smaller groups (e.g., in Aciclovir) favor uptake .
- Biological Activity : Aciclovir’s antiviral efficacy is well-documented, while the target compound’s pharmacological profile remains under investigation, with preliminary studies focusing on P2X7 receptor interactions .
Pharmacological and Industrial Relevance
- Antiviral Agents: Aciclovir and its prodrug Valaciclovir () dominate the market, but resistance mechanisms necessitate novel derivatives. The target compound’s chlorine substitution may offer resistance mitigation .
- Impurity Profiles: Impurities like Guanine (2-Amino-1,9-dihydro-6H-purin-6-one) and Aciclovir are monitored in purinone-based APIs, emphasizing the need for precise synthetic control .
- Therapeutic Potential: Structural analogs with cyclopropane () or cyclobutane () substituents are being explored for anticancer applications, suggesting avenues for the target compound’s development.
Biological Activity
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6H-purin-6-one, also known by its CAS number 17756-37-5, is a purine derivative that has garnered attention for its potential biological activities. This compound's unique structure enables it to interact with various biological targets, making it a candidate for further pharmacological studies.
The molecular formula of this compound is with a molecular weight of approximately 275.694 g/mol. Key physical properties include:
- Density : 1.63 g/cm³
- Boiling Point : 559.3 °C at 760 mmHg
- Flash Point : 292 °C
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on recent studies.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various purine derivatives, including this compound. In vitro tests against gram-positive bacteria and mycobacterial strains have shown promising results:
The compound's effectiveness against resistant strains suggests its potential as a lead compound for developing new antibiotics.
Anticancer Activity
In addition to its antibacterial properties, the compound has been investigated for its anticancer potential. Studies assessing cytotoxicity on various cancer cell lines indicate that it may inhibit cell proliferation through different mechanisms, including apoptosis induction.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- Findings : The compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range, indicating potential as an anticancer agent.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in critical biological pathways:
- Phosphodiesterase Inhibition : It exhibits inhibitory activity towards phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways.
- Monoamine Oxidase (MAO) Inhibition : Some derivatives based on similar structures have shown potent MAO-B inhibition, suggesting that modifications to the purine scaffold could enhance this activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications at specific positions on the purine ring or substituents like the chlorobenzyl group can significantly impact its biological efficacy.
Q & A
Q. How can the synthetic pathway for 2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6H-purin-6-one be optimized to improve yield and purity?
Methodological Answer :
- Step 1 : Start with guanine (2-amino-1,9-dihydro-6H-purin-6-one) as the core scaffold .
- Step 2 : Introduce the 2-chlorobenzyl group via nucleophilic substitution or alkylation reactions under inert atmosphere (e.g., N₂) to prevent oxidation.
- Step 3 : Use HPLC (C18 column, UV detection at 254 nm) and LC-MS to monitor reaction progress and purity .
- Step 4 : Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., NaH or K₂CO₃) to minimize side products like des-chloro impurities .
- Key Data : Compare yields under varying conditions (e.g., 45% yield in DMF vs. 62% in THF) and purity profiles (≥98% by HPLC) .
Q. What analytical techniques are recommended for structural confirmation of this compound?
Methodological Answer :
- X-ray Crystallography : Resolve the absolute configuration of the 2-chlorobenzyl substituent using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) .
- NMR Spectroscopy : Assign peaks for the purine core (δ 7.9–8.2 ppm for H-8) and benzyl protons (δ 5.4–5.6 ppm for CH₂) in DMSO-d₆ .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 292.04 (calculated for C₁₂H₁₁ClN₅O) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer :
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks .
- Analytical Endpoints : Monitor degradation via HPLC for new peaks (e.g., dechlorinated byproducts) and quantify mass loss (<5% under refrigerated conditions) .
- Recommended Storage : -20°C in amber vials with desiccants to prevent hydrolysis of the chlorobenzyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2-chlorobenzyl group on antiviral activity?
Methodological Answer :
- Comparative Analogs : Synthesize derivatives with substituent variations (e.g., 2-fluorobenzyl, 2-methylbenzyl) .
- In Vitro Assays : Test inhibition of viral polymerases (e.g., HSV-1 DNA polymerase) using radioactive dNTP incorporation assays .
- Key Metrics : Compare IC₅₀ values (e.g., 0.8 µM for 2-chlorobenzyl vs. 3.2 µM for 2-methylbenzyl) to establish steric/electronic effects .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Methodological Answer :
- Cell Line Panel : Test HEK293, HepG2, and Vero cells under standardized conditions (e.g., 72-hour exposure, 10% FBS) .
- Mechanistic Profiling : Perform apoptosis assays (Annexin V/PI staining) and mitochondrial toxicity screens (JC-1 dye for ΔΨm disruption) .
- Data Normalization : Use cell viability curves (CC₅₀) relative to controls like aciclovir (CC₅₀ = 120 µM in HEK293 vs. 85 µM in HepG2) .
Q. What computational strategies are effective for modeling interactions with viral targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to HSV-1 thymidine kinase (PDB: 2KI5). Focus on hydrogen bonds with residues like Tyr172 and hydrophobic contacts with the chlorobenzyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex (RMSD < 2.0 Å) .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values to refine force field parameters .
Q. How can metabolic pathways and potential prodrug candidates be identified?
Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF (e.g., hydroxylation at the benzyl group) .
- Prodrug Design : Esterify the 6-keto group with valine (as in valaciclovir ) to enhance oral bioavailability.
- Key Data : Compare logP values (e.g., parent compound logP = 1.2 vs. prodrug logP = 2.8) and hydrolysis rates in plasma .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer :
- Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C .
- Data Reconciliation : Note pH-dependent solubility (e.g., 0.12 mg/mL in PBS vs. 8.5 mg/mL in DMSO) and aggregate formation via dynamic light scattering (DLS) .
- Standardization : Report solubility with temperature, pH, and solvent polarity indices to enable cross-study comparisons .
Q. What experimental controls are critical for validating antiviral efficacy in animal models?
Methodological Answer :
- Positive Controls : Include aciclovir (30 mg/kg/day) in murine HSV-1 encephalitis models .
- Dose Optimization : Perform pharmacokinetic profiling (Cₘₐₓ, AUC) to ensure therapeutic plasma levels (>1 µM) .
- Endpoint Validation : Use qPCR for viral load quantification in target tissues (e.g., brain, cornea) and histopathology for safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
